

An In-depth Technical Guide to the Physical and Chemical Properties of Trifloxystrobin

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Compound of Interest

Compound Name: Trifloxystrobin

Cat. No.: B1683241

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Introduction

Trifloxystrobin, a synthetic fungicide belonging to the strobilurin class, is a potent inhibitor of fungal mitochondrial respiration. Its efficacy as a broad-spectrum agrochemical stems from its unique physicochemical properties that govern its environmental fate, bioavailability, and interaction with target organisms. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Trifloxystrobin**, detailed experimental methodologies for their determination, and a visualization of its mode of action. All quantitative data are summarized for clarity and comparative analysis.

Core Physical and Chemical Properties

Trifloxystrobin is an odorless white powder with a defined molecular structure that dictates its behavior in various environmental and biological systems.^{[1][2]}

Table 1: Identification and Structural Information

Property	Value	Reference
IUPAC Name	methyl (2E)-2-methoxyimino-2-[2-[[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate	[1][3]
CAS Number	141517-21-7	[1][3][4][5][6][7][8]
Molecular Formula	C ₂₀ H ₁₉ F ₃ N ₂ O ₄	[1][2][4][6][7][8]
Molecular Weight	408.37 g/mol	[1][2][4][6]
Canonical SMILES	<chem>C/C(=N\OCC1=CC=CC=C1/C(=N\OC)/C(=O)OC)/C2=CC(=C(C=C2)C(F)(F)F</chem>	[9]
InChIKey	ONCZDRURRATYFI-TVJDWZFNNSA-N	[1]

Table 2: Physicochemical Properties

Property	Value	Temperature (°C)	Reference
Melting Point	72.9 °C	[1][2][3][10]	
Boiling Point	~312 °C	[1][2]	
Density	1.36 g/cm ³	20	[1][3][11]
Vapor Pressure	3.4 x 10 ⁻⁶ Pa (2.55 x 10 ⁻⁸ mm Hg)	25	[1][2][3][11][12]
Water Solubility	0.61 mg/L	25	[1][10][11]
log K _{ow} (Octanol-Water Partition Coefficient)	4.5	25	[1][2][10][11][12]
Henry's Law Constant	2.3 x 10 ⁻³ Pa·m ³ /mol	25	[3][13]
Dissociation Constant (pKa)	No dissociation between pH 2 and 12	[11][12]	

Table 3: Solubility in Organic Solvents

Solvent	Solubility (g/L)	Temperature (°C)	Reference
Acetone	>500	20-25	[10][11][12]
Dichloromethane	>500	20-25	[10][11][12]
Ethyl acetate	>500	20-25	[10][11][12]
Toluene	500	20-25	[10][11][12]
Methanol	76	20-25	[10][11][12]
n-octanol	18	20-25	[10][11][12]
n-hexane	11	20-25	[10][11][12]

Table 4: Stability Profile

Condition	Half-life (DT ₅₀)	pH	Temperature (°C)	Reference
Hydrolysis	8.6 years	5	20	[3] [10]
80.1 days	7	20	[3] [10]	
1.1 days	9	20	[3] [10]	
Aqueous Photolysis	13.0 hours	4	25	[14] [15]
11.9 hours	7	25	[14] [15]	
4.3 hours	9	25	[14] [15]	
Soil (Aerobic)	< 3 days (laboratory)	[11]		

Experimental Protocols

The determination of the physicochemical properties of **Trifloxystrobin** adheres to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability across different laboratories.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of **Trifloxystrobin** is determined using the column elution method, suitable for substances with low solubility.

- Preparation of the Column: A micro-column is packed with an inert support material, such as quartz sand, which is then coated with an excess of **Trifloxystrobin**.
- Elution: Water is pumped through the column at a constant, low flow rate to ensure equilibrium is reached.
- Sample Collection: The eluate is collected in fractions at regular intervals.

- Analysis: The concentration of **Trifloxystrobin** in each fraction is determined by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Determination of Solubility: A plateau in the concentration of **Trifloxystrobin** in the eluate indicates saturation. The water solubility is the mean concentration of the fractions in the plateau region. The experiment is conducted at a constant temperature, typically 20 ± 0.5 °C. [\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Vapor Pressure Determination (OECD Guideline 104)

For a substance with low volatility like **Trifloxystrobin**, the gas saturation method is appropriate.

- Sample Preparation: A sample of **Trifloxystrobin** is placed in a thermostatically controlled saturation chamber.
- Gas Saturation: A slow, steady stream of an inert gas (e.g., nitrogen) is passed through or over the sample, allowing the gas to become saturated with the vapor of **Trifloxystrobin**.
- Vapor Trapping: The saturated gas is then passed through a cold trap or an adsorbent tube to condense or trap the **Trifloxystrobin** vapor.
- Quantification: The amount of **Trifloxystrobin** trapped is quantified using a sensitive analytical technique like Gas Chromatography (GC) or HPLC.
- Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the chamber, and the temperature. Measurements are taken at a minimum of two temperatures to establish the vapor pressure curve.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Octanol-Water Partition Coefficient (log K_{ow}) Determination (OECD Guideline 117)

The HPLC method is a reliable and efficient way to determine the log K_{ow} of **Trifloxystrobin**.

- Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its octanol-water partition coefficient.

- **Calibration:** A calibration curve is generated by injecting a series of reference compounds with known log K_{ow} values and recording their retention times.
- **Sample Analysis:** A solution of **Trifloxystrobin** is injected into the HPLC system under the same conditions as the reference compounds.
- **Determination of log K_{ow} :** The retention time of **Trifloxystrobin** is measured, and its log K_{ow} is determined by interpolation from the calibration curve. The mobile phase typically consists of a mixture of methanol and water.^{[7][15][25]}

Hydrolysis as a Function of pH (OECD Guideline 111)

This tiered study evaluates the abiotic degradation of **Trifloxystrobin** in water at different pH levels.

- **Preparation of Buffer Solutions:** Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
- **Incubation:** A known concentration of **Trifloxystrobin** is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and other temperatures for further tiers).
- **Sampling:** Aliquots are taken from each solution at specific time intervals.
- **Analysis:** The concentration of the parent **Trifloxystrobin** and any major hydrolysis products are determined using HPLC or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- **Data Evaluation:** The rate of hydrolysis and the half-life (DT_{50}) are calculated for each pH. If significant hydrolysis is observed, further tiers of the study are conducted to identify the degradation products.^{[2][8][26][27][28]}

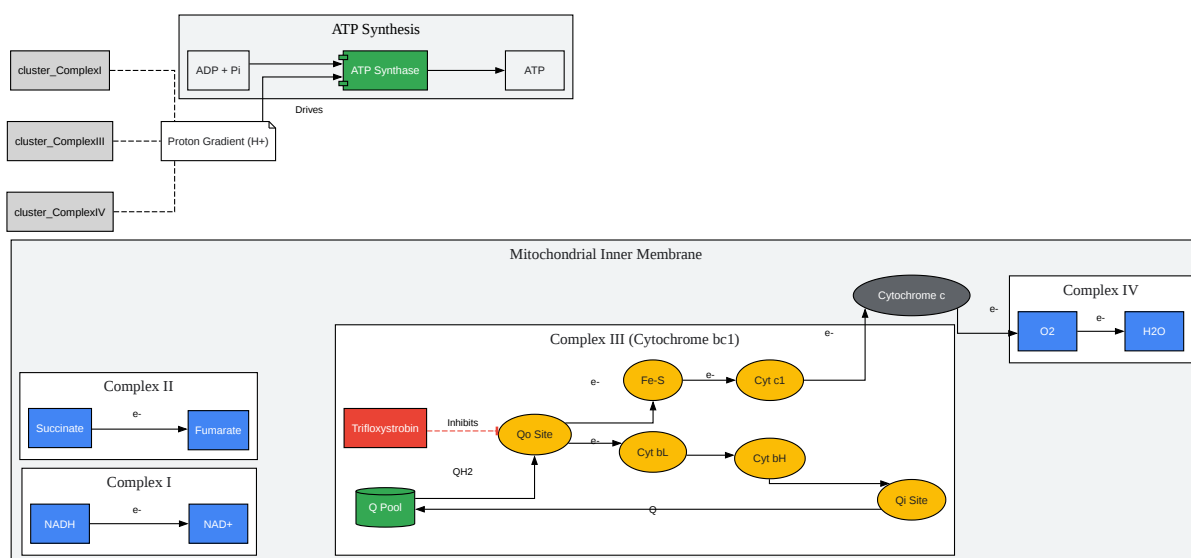
Mode of Action: Inhibition of Mitochondrial Respiration

Trifloxystrobin's fungicidal activity is attributed to its ability to inhibit mitochondrial respiration by blocking electron transfer at the cytochrome bc_1 complex (Complex III) of the electron

transport chain.[9][29] This disruption of ATP synthesis ultimately leads to fungal cell death.

Signaling Pathway: The Q-Cycle and Trifloxystrobin Inhibition

The cytochrome bc_1 complex facilitates the transfer of electrons from ubiquinol (QH_2) to cytochrome c through a process known as the Q-cycle. **Trifloxystrobin** acts as a Quinone outside Inhibitor (QoI), binding to the Q_o site of cytochrome b, thereby preventing the oxidation of ubiquinol.

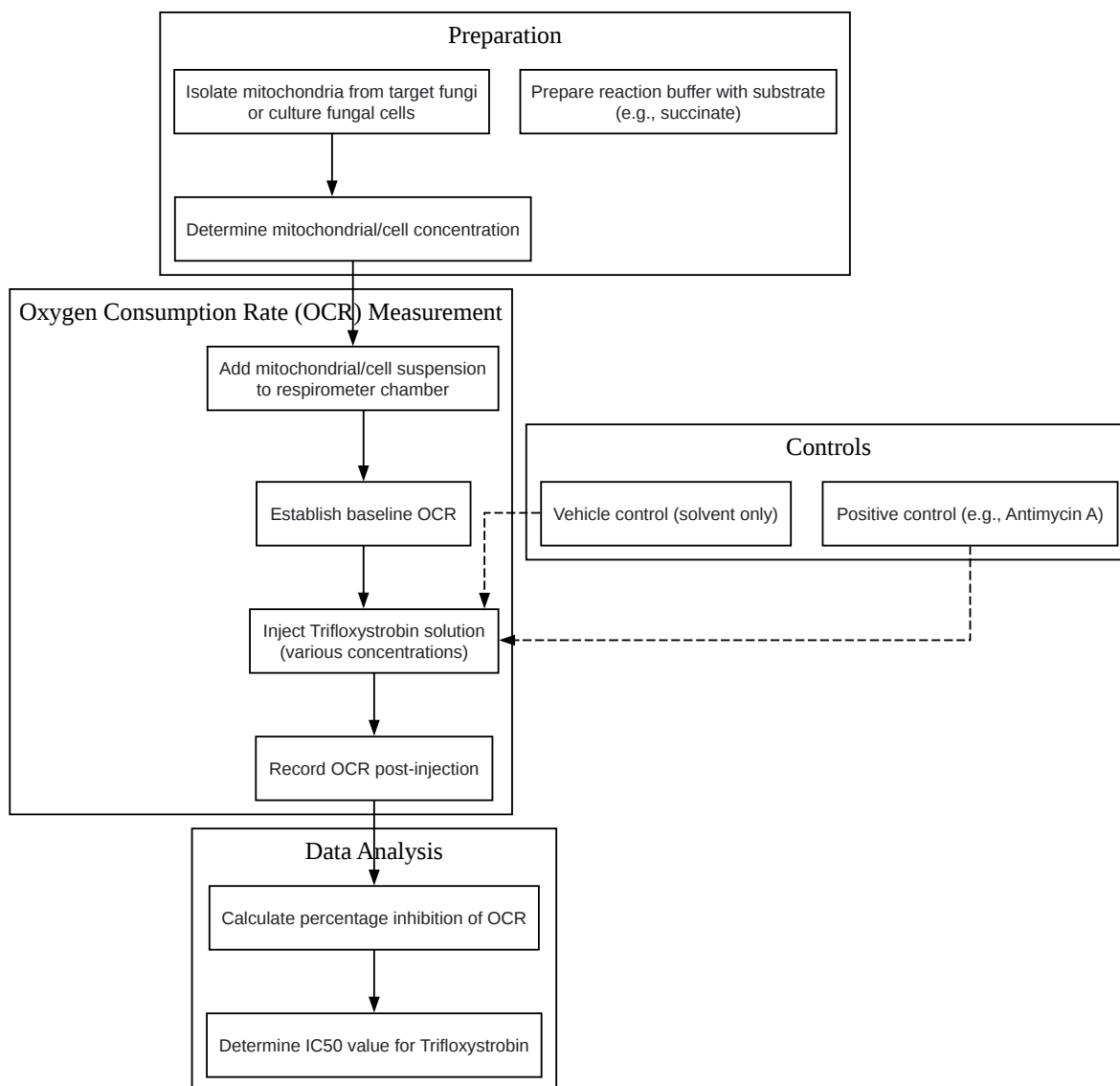


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Caption: Inhibition of the mitochondrial electron transport chain by **Trifloxystrobin** at the Qo site of Complex III.

Experimental Workflow: Assessing Mitochondrial Respiration Inhibition

A common method to assess the impact of a compound on mitochondrial respiration is by measuring the oxygen consumption rate (OCR) in isolated mitochondria or whole cells.



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Caption: Workflow for determining the inhibitory effect of **Trifloxystrobin** on mitochondrial oxygen consumption.

Conclusion

The physicochemical properties of **Trifloxystrobin**, including its low water solubility, high octanol-water partition coefficient, and specific stability profile, are critical to its function as an effective, broad-spectrum fungicide. Its mode of action, the targeted inhibition of the cytochrome bc₁ complex in the mitochondrial electron transport chain, provides a clear mechanism for its potent fungicidal activity. The standardized experimental protocols outlined in this guide are essential for the accurate and reproducible determination of these properties, ensuring a thorough understanding of **Trifloxystrobin**'s behavior for research, development, and regulatory purposes.

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